Methandriol diacetate

Description

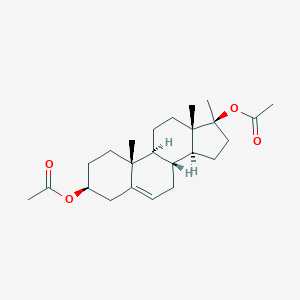

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-15(25)27-18-8-11-22(3)17(14-18)6-7-19-20(22)9-12-23(4)21(19)10-13-24(23,5)28-16(2)26/h6,18-21H,7-14H2,1-5H3/t18-,19+,20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCVPHSEENQSLU-IWMXCVPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@]4(C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942797 | |

| Record name | (3beta,17beta)-17-Methylandrost-5-ene-3,17-diol 3,17-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2061-86-1 | |

| Record name | Androst-5-ene-3,17-diol, 17-methyl-, 3,17-diacetate, (3β,17β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2061-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methandriol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002061861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,17beta)-17-Methylandrost-5-ene-3,17-diol 3,17-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-methylandrost-5-ene-(3β,17β)-diol diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANDRIOL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z142SX9228 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Transformations of Methandriol Diacetate

Synthetic Methodologies

The principal route for the synthesis of Methandriol (B1676360) Diacetate is the direct esterification of its precursor, Methandriol (17α-methyl-5-androstenediol). wikipedia.org This process involves the chemical reaction of the two hydroxyl groups on the steroid nucleus—one at the C3 position and the other at the C17 position—with an acetylating agent. This conversion of alcohols to esters is a cornerstone of synthetic organic chemistry, and in the context of steroid synthesis, it is a well-established method for modifying a compound's properties.

Esterification Reactions

Esterification is the core transformation in the synthesis of Methandriol Diacetate. The reaction involves treating the diol (Methandriol) with a suitable source of acetyl groups. This process is fundamentally a series of nucleophilic acyl substitution reactions occurring at both hydroxyl functionalities.

The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com This is a two-stage process that occurs at both the C3 and C17 hydroxyl groups of methandriol. vanderbilt.edu

The general mechanism can be outlined as follows:

Nucleophilic Attack: The oxygen atom of a hydroxyl group on the methandriol molecule acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride). This leads to the breaking of the carbonyl π-bond and the formation of a tetrahedral intermediate. libretexts.org

Leaving Group Expulsion: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, which results in the expulsion of the leaving group (e.g., an acetate (B1210297) ion or a chloride ion). libretexts.org

Deprotonation: A base, which can be the solvent (like pyridine) or another added base, removes the proton from the newly formed ester's oxonium ion, yielding the final, neutral acetate ester and a byproduct (e.g., pyridinium (B92312) hydrochloride).

This sequence of events happens at both the 3-hydroxyl and 17-hydroxyl positions to yield the final diacetate product. The reactivity of the two hydroxyl groups may differ based on their steric environment, but the fundamental mechanism remains the same.

The choice of acylating agent and catalyst is crucial for an efficient synthesis, influencing reaction rate, yield, and purity of the final product.

Acylating Agents: These reagents serve as the source of the acetyl group. The most common agents for this type of transformation are:

Acetic Anhydride (Ac₂O): A widely used, moderately reactive acylating agent. It reacts with the steroidal alcohols to form the acetate ester and acetic acid as a byproduct. nih.gov

Acetyl Chloride (AcCl): A more reactive, and therefore less selective, acylating agent than acetic anhydride. google.com Its reaction with the alcohol is vigorous and produces hydrochloric acid (HCl), which typically requires neutralization by a base catalyst like pyridine (B92270). researchgate.net

Catalysts: Catalysts are employed to increase the rate of the esterification reaction. They function by either increasing the nucleophilicity of the alcohol or enhancing the electrophilicity of the acylating agent.

Basic Catalysts: Tertiary amines like pyridine and 4-(dimethylaminopyridine) (DMAP) are frequently used. researchgate.netresearchgate.net Pyridine often serves as both the catalyst and the solvent. DMAP is a highly effective acylation catalyst, even in small amounts, and works by forming a highly reactive N-acylpyridinium intermediate with the acylating agent. researchgate.net Triethylamine (Et₃N) can also be used as a base to scavenge the acidic byproduct. semanticscholar.org

Acid Catalysts: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) can catalyze the reaction. semanticscholar.org They function by protonating the carbonyl oxygen of the acylating agent, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the steroidal alcohol. This is characteristic of Fischer-Speier esterification. pearson.com

The following table summarizes common catalytic systems used in steroid esterification:

| Catalyst Type | Example Catalyst(s) | Role in Reaction |

| Basic | Pyridine, 4-(Dimethylaminopyridine) (DMAP) | Acts as a nucleophilic catalyst, activating the acylating agent, and serves as a base to neutralize acidic byproducts. researchgate.netresearchgate.net |

| Acidic | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | Protonates the carbonyl of the acylating agent, increasing its electrophilicity for attack by the alcohol. semanticscholar.org |

Optimization Strategies in Chemical Synthesis

To maximize the yield and purity of this compound while minimizing reaction time and side products, careful control over the reaction conditions is essential.

The optimization of a synthetic procedure involves the systematic adjustment of several key parameters.

Temperature: Temperature control is critical. Many steroid acetylations are initiated at a reduced temperature (e.g., 0–5 °C), especially when using highly reactive reagents like acetyl chloride, to moderate the reaction rate and prevent side reactions. semanticscholar.org The reaction mixture may then be allowed to warm to room temperature or be gently heated to ensure completion. nih.gov

Stoichiometry: The molar ratio of reactants is a key variable. A slight excess of the acylating agent is often used to ensure that both hydroxyl groups on the methandriol molecule are fully esterified. google.com The amount of catalyst is also optimized; for instance, DMAP is effective in catalytic quantities, while pyridine may be used as the solvent itself. semanticscholar.org

Reaction Time: The duration of the reaction is monitored to determine the point of maximum conversion. Reaction times can range from a few hours to over 24 hours, depending on the reactivity of the chosen reagents and the temperature. researchgate.netsemanticscholar.org Progress is often tracked using techniques like thin-layer chromatography (TLC).

Solvent and Concentration: The reaction is typically conducted in an inert, anhydrous solvent to prevent unwanted side reactions with the solvent or with water. Dichloromethane (CH₂Cl₂) and pyridine are common choices. researchgate.net Reaction concentration can also impact the rate, with optimal concentrations typically determined empirically. rsc.org

A summary of typical reaction parameters for steroid acetylation is provided below.

| Parameter | Typical Conditions | Rationale |

| Temperature | 0 °C to room temperature (or reflux) | To control reaction rate and minimize degradation or side-product formation. semanticscholar.orgnih.gov |

| Acylating Agent | Acetic Anhydride or Acetyl Chloride | Choice depends on desired reactivity; anhydride is more common for controlled reactions. nih.govgoogle.com |

| Catalyst | Pyridine, DMAP, H₂SO₄ | Selection depends on the chosen acylating agent and desired mechanism. researchgate.netresearchgate.net |

| Solvent | Dichloromethane, Pyridine | Must be inert and anhydrous to prevent hydrolysis and side reactions. researchgate.netsemanticscholar.org |

| Reaction Time | 1 - 24 hours | Monitored to ensure reaction completion without promoting side reactions. researchgate.netsemanticscholar.org |

Ester hydrolysis is the reverse of esterification and is the primary competing reaction that can reduce the yield of this compound. Hydrolysis can occur under both acidic and basic conditions, particularly during the aqueous workup phase of the synthesis.

Strategies to minimize hydrolysis include:

Anhydrous Reaction Conditions: The use of dry solvents and reagents is paramount. Any moisture present can hydrolyze the acylating agent (e.g., acetyl chloride or acetic anhydride) before it can react with the steroid, and can also hydrolyze the ester product itself. semanticscholar.org

Controlled Workup: During the workup procedure, the reaction mixture is typically washed with a mild aqueous base, such as a sodium bicarbonate solution. This step is critical as it neutralizes the strong acid catalyst (if used) or the acidic byproduct (e.g., HCl or acetic acid), thereby preventing acid-catalyzed hydrolysis of the ester product. nih.gov

Temperature Management During Purification: If purification involves heating, such as during solvent evaporation, temperatures should be kept as low as possible to reduce the risk of thermal degradation or hydrolysis, especially if residual acidic or basic impurities are present.

Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture, further ensuring anhydrous conditions. google.com

By carefully controlling these factors, the synthesis can be optimized to favor the formation of the desired diester, this compound, in high yield and purity.

Emergent Synthetic Approaches

Modern synthetic chemistry seeks greener and more selective methods for creating complex molecules like steroid esters. Enzymatic synthesis represents a significant advancement in this area.

The use of enzymes, particularly lipases, as biocatalysts for the esterification of steroids offers a green and highly selective alternative to traditional chemical methods. nih.govmdpi.com These reactions are characterized by mild conditions and high regio- and stereoselectivity, which can reduce the formation of byproducts and simplify purification. nih.gov

Lipase-catalyzed reactions for steroid esterification typically involve acylation or transesterification. nih.gov The choice of enzyme is critical, with lipases from Candida antarctica (both A and B types, CAL-A and CAL-B) and Pseudomonas cepacia (PCL) being commonly used. researchgate.netunits.it These reactions are often performed in organic solvents with low water activity to favor the esterification equilibrium. mdpi.com Irreversible transesterification, using acyl donors like vinyl acetate, can further drive the reaction towards the product and enhance yield. researchgate.net While direct enzymatic synthesis of this compound is not extensively detailed in the reviewed literature, the principles are well-established for a wide range of steroids, including androstanes, pregnanes, and cholestanes. nih.gov It is also important to note that the use of ethyl acetate as a solvent can lead to the artifactual, non-enzymatic formation of steroid acetates through transesterification. oup.com

Table 2: Lipases Used in the Esterification of Steroids

| Enzyme | Source Organism | Reaction Type | Citation |

|---|---|---|---|

| Lipase B (CAL-B) | Candida antarctica | Acylation / Alcoholysis | units.it |

| Lipase A (CAL-A) | Candida antarctica | Acylation / Alcoholysis | units.it |

| Lipase PS-D | Burkholderia cepacia (formerly Pseudomonas cepacia) | Acylation / Transesterification | researchgate.net |

| Porcine Pancreatic Lipase (PPL) | Porcine Pancreas | Michael Addition | unam.mx |

Chemical Reactivity and Derivatization

This compound, as a di-esterified steroid, exhibits reactivity primarily at its ester functionalities and the steroid core. It acts as a prodrug, being hydrolyzed in the body to methandriol, which then undergoes further metabolic transformation.

Oxidation Pathways and Resultant Metabolites

The 17α-methyl group in this compound sterically hinders the oxidation of the 17β-hydroxyl group, a common metabolic pathway for many other steroids. nih.govresearchgate.net Following administration, this compound is hydrolyzed to release methandriol. Subsequent metabolism of methandriol leads to a variety of oxidized products.

Studies in horses have shown that after the administration of methandriol, the parent compound itself is detected in urine, along with metabolites that are common to other structurally related 17α-alkyl steroids such as mestanolone (B1676315) and 17α-methyltestosterone. nih.govoup.com Key phase I metabolic reactions include hydroxylation and A-ring reduction. nih.gov

Identified urinary metabolites common to this class of steroids include:

17α-methyl-5α-androstan-3β,17β-diol

17α-hydroxymethyl-5α-androstan-3β,17β-diol

17α-methyl-5α-androstan-3β,16α,17β-triol

17α-methyl-5α-androstan-3β,16β,17β-triol researchgate.net

Interestingly, methandriol does not appear to form the 17β-hydroxymethyl-17α-methyl-18-norandrost-13-ene type of long-term metabolites that have been identified for other 17-methylated steroids like metandienone. dshs-koeln.de

Table 3: Identified Metabolites of Methandriol

| Metabolite Name | Chemical Structure Name | Type of Transformation | Citation |

|---|---|---|---|

| Methandriol | 17α-methylandrost-5-ene-3β,17β-diol | Parent compound (post-hydrolysis) | nih.govoup.com |

| 17α-methyl-5α-androstan-3β,17β-diol | 17α-methyl-5α-androstan-3β,17β-diol | A-ring reduction | researchgate.net |

| 17α-hydroxymethyl-5α-androstan-3β,17β-diol | 17α-hydroxymethyl-5α-androstan-3β,17β-diol | A-ring reduction, C-17 methyl hydroxylation | researchgate.net |

| 17α-methyl-5α-androstan-3β,16α,17β-triol | 17α-methyl-5α-androstan-3β,16α,17β-triol | A-ring reduction, 16α-hydroxylation | researchgate.net |

| 17α-methyl-5α-androstan-3β,16β,17β-triol | 17α-methyl-5α-androstan-3β,16β,17β-triol | A-ring reduction, 16β-hydroxylation | researchgate.net |

Reduction Mechanisms

The ester groups of this compound can be chemically reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.orgmasterorganicchemistry.com In contrast, milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to effect this transformation. libretexts.org

The mechanism for the LiAlH₄ reduction of an ester involves two main steps:

Nucleophilic Acyl Addition: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester group, breaking the π-bond and forming a tetrahedral intermediate.

Elimination and Second Reduction: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide as a leaving group. This results in an intermediate aldehyde, which is highly reactive towards LiAlH₄ and is immediately reduced in a second hydride addition to form the primary alcohol upon acidic workup. masterorganicchemistry.com

Applying this to this compound, the complete reduction of both acetate groups at the C-3 and C-17 positions would regenerate the parent diol, methandriol (17α-methylandrost-5-ene-3β,17β-diol).

Substitution Reactions Involving Ester Groups

The acetate groups in this compound can be replaced by other functional groups, most commonly through transesterification reactions. This type of nucleophilic acyl substitution allows for the conversion of one ester into another. masterorganicchemistry.com Such reactions can be catalyzed by acids, bases, or enzymes.

Acid-Catalyzed Transesterification: Heating steroid sulfates in glacial acetic acid has been shown to convert them into steroid acetates, demonstrating the principle of acid-catalyzed substitution. oup.com Research has also documented intramolecular acetate migration on the steroid nucleus under acidic conditions, where an acetate group moves from one hydroxyl-bearing carbon to another. cdnsciencepub.comcdnsciencepub.com

Enzyme-Catalyzed Transesterification: Lipases are effective catalysts for transesterification reactions, often utilizing activated esters like vinyl acetate as the acyl donor to ensure the reaction proceeds irreversibly. researchgate.netoup.com This method provides a high degree of control and selectivity. nih.gov

These substitution reactions allow for the synthesis of different ester derivatives of methandriol, potentially altering its solubility and pharmacokinetic properties.

Implications for Stability in Research Preparations

The stability of this compound is a critical factor for its handling and storage in research preparations. As an ester, it is susceptible to hydrolysis, a process that can be catalyzed by the presence of water, particularly under non-neutral pH conditions. researchgate.net While esters are generally stable molecules, those intended as prodrugs are designed for cleavage. wikipedia.orgresearchgate.netwikipedia.org

Data from suppliers of research-grade this compound indicates specific storage requirements to ensure its integrity. It is recommended that the compound be stored at -20°C. usbio.net This low temperature minimizes the rate of potential degradation reactions. For maximum product recovery from vials, centrifugation before opening is also advised. usbio.net

The physical state of the preparation can also influence stability. Studies on other steroid esters have shown that storing them as a dried spot on an absorbent support, as in dried blood spot (DBS) samples, significantly increases stability by reducing hydrolysis from esterases found in blood. wada-ama.org When in solution, particularly aqueous suspensions or solutions containing co-solvents like benzyl (B1604629) alcohol and benzyl benzoate, the potential for degradation over time increases. mdpi.com Researchers should be aware that in solution, especially if not properly buffered or if exposed to humidity, the compound can hydrolyze back to methandriol, altering the concentration of the intended analyte. researchgate.net Therefore, for research applications requiring high purity, preparations should be fresh, and storage conditions must be strictly controlled in an inert, dry environment. researchgate.netusbio.net

Pharmacological Characterization of Methandriol Diacetate

Prodrug Concept and Biotransformation Kinetics

Methandriol (B1676360) diacetate is classified as a prodrug, an inactive compound that is converted into a pharmacologically active agent within the body through metabolic processes. wikipedia.orgnih.gov It is the C3,17β diacetate ester of methandriol (17α-methyl-5-androstenediol). wikipedia.org The core principle behind its design is to modify the pharmacokinetic properties of the parent steroid, methandriol.

Upon administration, Methandriol diacetate undergoes biotransformation to yield the active compound, methandriol. wikipedia.org This conversion occurs through the hydrolysis of its two ester bonds. smolecule.com Esterases, enzymes prevalent in the body, cleave the acetate (B1210297) groups from the steroid structure, releasing free methandriol. inchem.org This process is fundamental to its activity, as the esterified form, this compound, does not effectively bind to the androgen receptor. oup.com The kinetics of this hydrolysis are central to the release and subsequent availability of the active methandriol molecule.

The biotransformation pathway can be summarized as follows:

Step 1: this compound is introduced into the system.

Step 2: Systemic esterases recognize and bind to the ester linkages.

Step 3: Hydrolytic cleavage of the acetate esters occurs, releasing methandriol and acetic acid.

Step 4: The pharmacologically active methandriol becomes available to interact with target tissues.

Esterification is a common strategy employed to alter the therapeutic properties of steroid hormones, including androgens. wikipedia.orgnih.gov The addition of ester groups, as seen in this compound, significantly increases the lipophilicity (fat solubility) of the compound compared to the parent methandriol. wikipedia.org This chemical modification has profound effects on its absorption and elimination half-life.

When administered, the more lipophilic ester forms a depot in fatty tissue from which it is slowly released into circulation. wikipedia.orgnih.gov The rate-limiting step for its action becomes the slow release from this depot and the subsequent hydrolysis of the ester bonds. inchem.org This mechanism effectively extends the duration of action of the parent steroid, requiring less frequent administration compared to the unesterified form. wikipedia.org The length and type of the ester chain directly influence the half-life; longer and more complex esters generally provide a more sustained release. While this compound was never marketed, this principle explains the rationale for its development. wikipedia.org

| Property | Unesterified Androgen (e.g., Methandriol) | Esterified Androgen (e.g., this compound) | Pharmacokinetic Consequence |

|---|---|---|---|

| Lipophilicity | Lower | Higher | Enhanced absorption into fatty tissue, formation of a depot. wikipedia.org |

| Rate of Release | Rapid | Slow and Sustained | Prolonged therapeutic window. nih.gov |

| Elimination Half-life | Short | Extended | Reduced frequency of administration needed. wikipedia.org |

| Mechanism of Action | Direct Receptor Binding | Acts as a Prohormone | Requires enzymatic conversion (hydrolysis) to become active. wikipedia.orgoup.com |

Molecular Mechanisms of Androgen Receptor Interaction

The physiological effects of methandriol, the active metabolite of this compound, are mediated through its interaction with the androgen receptor (AR). oup.com The AR is a ligand-activated transcription factor belonging to the steroid hormone nuclear receptor superfamily. nih.govnih.gov

In its inactive state, the androgen receptor resides primarily in the cytoplasm, complexed with a group of chaperone molecules, including heat shock proteins (HSPs) such as Hsp90 and Hsp70. nih.gove-century.us This chaperone complex maintains the AR in a conformation that is competent for high-affinity ligand binding. e-century.usnih.gov

The binding of an androgen, such as methandriol, to the ligand-binding domain (LBD) of the AR initiates the activation process. oup.com This binding event is highly specific and triggers a series of allosteric changes in the receptor's structure. oup.com Some synthetic steroids can act as potent activators of the AR even if they exhibit low binding affinity in isolated in vitro assays. nih.gov

Ligand binding induces a critical conformational change in the AR. oup.comresearchgate.net This structural shift causes the dissociation of the heat shock proteins and other chaperones from the receptor complex. nih.gov The altered conformation exposes a nuclear localization signal (NLS) on the AR. nih.govresearchgate.net

This exposure facilitates the recognition and binding of the AR to importin proteins, which are part of the cellular machinery responsible for transporting proteins into the nucleus. e-century.usresearchgate.net The entire androgen-AR complex is then actively transported through the nuclear pore complex into the nucleus, where it can exert its genomic functions. nih.govresearchgate.net

Once inside the nucleus, the ligand-bound AR undergoes dimerization, pairing with another activated AR molecule to form a homodimer. nih.govnih.gov This AR homodimer then functions as a transcription factor by binding to specific DNA sequences known as androgen response elements (AREs). oup.comresearchgate.net AREs are located in the promoter or enhancer regions of androgen-target genes. researchgate.net

The binding of the AR dimer to AREs allows for the recruitment of a complex of proteins, including co-activators or co-pressors, which modulate the transcriptional machinery. nih.gov This interaction ultimately leads to an increase or decrease in the rate of transcription of specific genes into messenger RNA (mRNA). nih.govuni-muenchen.de The newly synthesized mRNA is then translated into proteins, resulting in the physiological and anabolic effects associated with androgen activity, such as increased muscle protein synthesis. mdpi.commdpi.com

| Step | Location | Key Events | Outcome |

|---|---|---|---|

| 1. Ligand Binding | Cytoplasm | Androgen (methandriol) binds to the Ligand-Binding Domain (LBD) of the AR. oup.com | Initiation of AR activation cascade. |

| 2. Conformational Change & Chaperone Dissociation | Cytoplasm | AR undergoes a structural change; Heat Shock Proteins (HSPs) are released. nih.gove-century.us | Exposure of the Nuclear Localization Signal (NLS). researchgate.net |

| 3. Nuclear Translocation | Cytoplasm to Nucleus | Importin proteins bind to the NLS and transport the AR complex into the nucleus. researchgate.net | AR is positioned to interact with DNA. |

| 4. Dimerization | Nucleus | Two ligand-bound AR molecules form a homodimer. nih.gov | Formation of the active DNA-binding unit. |

| 5. DNA Binding | Nucleus | The AR homodimer binds to Androgen Response Elements (AREs) on target genes. oup.com | Positioning of the receptor to influence gene transcription. |

| 6. Gene Transcription Modulation | Nucleus | Recruitment of co-regulator proteins and the basal transcriptional apparatus. nih.gov | Increased or decreased synthesis of messenger RNA (mRNA). nih.gov |

| 7. Protein Synthesis | Cytoplasm (Ribosomes) | mRNA is translated into new proteins. | Elicitation of the final physiological/anabolic response. mdpi.com |

Androgen Receptor Sensitization by this compound

While direct studies on this compound are limited, research on the closely related compound, methandriol dipropionate, indicates a key mechanism of action is the sensitization of androgen receptors. This suggests that methandriol, the active form of this compound, may increase the responsiveness of androgen receptors to other co-administered steroids. This sensitization effect could potentially amplify the anabolic and androgenic signals of other compounds, a mechanism that distinguishes it from steroids that solely act as direct receptor agonists.

Comparative Pharmacodynamics with Other Androgenic Steroids

The pharmacodynamic profile of this compound is understood through its active form, methandriol. Its effects relative to other androgenic steroids are crucial for understanding its specific activities.

The anabolic-to-androgenic (A:A) ratio is a critical metric used to differentiate the muscle-building (anabolic) properties of a steroid from its masculinizing (androgenic) effects. For methandriol, the parent compound of this compound, sources present varied anabolic and androgenic ratings. One source suggests an anabolic rating of 20-60 and an androgenic rating of 30-60, relative to testosterone's baseline of 100. steroid.com Another source indicates an anabolic-to-androgenic ratio of approximately 1:1, similar to testosterone (B1683101). wikipedia.org

Below is a comparative table of the anabolic-androgenic ratios of several common steroids.

| Compound | Anabolic:Androgenic Ratio |

| Methandriol | ~1:1 to 0.6:1 |

| Testosterone | 1:1 |

| Nandrolone (B1676933) | 10:1 |

| Stanozolol | 30:1 |

| Oxymetholone | 9:1 |

| Oxandrolone | 10:1 |

Data compiled from multiple sources. wikipedia.orgresearchgate.netendocrine.org

While specific research on this compound's interaction with other steroid receptors is not extensively detailed in available literature, general principles of steroid pharmacology can provide some insight. Some synthetic progestins have been shown to compete for binding to androgen and glucocorticoid receptors. nih.gov

Furthermore, various androgens have been found to be effective in displacing glucocorticoids, such as dexamethasone, from their cytoplasmic receptors in muscle tissue. nih.gov This interaction is competitive and suggests that androgens might exert some of their effects by antagonizing the catabolic actions of glucocorticoid hormones in muscle. nih.gov It is plausible that methandriol could share this characteristic, although direct evidence is lacking. There is no significant data to suggest a direct interaction with the progesterone (B1679170) receptor.

Methandriol's parent hormone, 5-androstenediol, is noted for possessing potent estrogenic properties. steroid.com The chemical modification (17-alpha alkylation) that creates methandriol may result in even more pronounced estrogenic activity. steroid.com This inherent estrogenicity means the compound can exert estrogen-like effects directly, without the need for conversion by the aromatase enzyme. Consequently, combining methandriol with other steroids that do aromatize could lead to a significant increase in estrogenic side effects, such as water retention. steroid.com

Biological and Physiological Effects in Preclinical and Clinical Research Models

Systemic Physiological Responses

The administration of 17α-alkylated anabolic steroids, the class to which methandriol (B1676360) belongs, induces notable changes in systemic physiological markers, particularly plasma proteins and inflammatory mediators.

Research has consistently shown that 17α-alkylated anabolic steroids significantly alter the concentration of various plasma proteins. oup.com A comprehensive study involving multiple AAS, including the closely related methandriol dipropionate, demonstrated marked elevations in certain acute-phase proteins. oup.comoup.com Specifically, significant increases were observed in haptoglobin and orosomucoid. oup.com Conversely, the levels of fibrinogen were generally depressed following the administration of these compounds. oup.comoup.com The magnitude of these changes was found to be dose-related and dependent on the specific steroid administered. oup.com For instance, some studies reported increases in haptoglobin of over 50% with compounds like methandrostenolone, while fibrinogen levels decreased by as much as 25% with norethandrolone. oup.com

However, other studies in the context of AAS abuse have reported elevated plasma concentrations of fibrinogen, suggesting that the effects on coagulation-related proteins can be complex and potentially contradictory depending on the specific agent and context of use. sdu.dk

Endocrine System Perturbations

Effects on the Hypothalamic-Pituitary-Gonadal Axis

The Hypothalamic-Pituitary-Gonadal (HPG) axis is the central regulatory pathway for reproductive function and steroidogenesis. wikipedia.org The introduction of exogenous androgens, such as Methandriol diacetate, disrupts this delicate system through a negative feedback mechanism. teletest.ca

The presence of supraphysiological levels of androgens signals the hypothalamus to reduce its secretion of Gonadotropin-releasing hormone (GnRH). wikipedia.org This, in turn, leads to decreased production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. teletest.ca Since LH and FSH are essential for stimulating the gonads (testes in males, ovaries in females) to produce endogenous hormones and gametes, their suppression leads to a shutdown of natural testosterone (B1683101) and sperm production in males. teletest.ca Prolonged suppression can impair the body's ability to naturally produce testosterone even after the cessation of AAS use. teletest.ca

Table 1: General Effects of Anabolic-Androgenic Steroids on the HPG Axis

| Hormone | Effect in Response to AAS Administration | Physiological Role |

|---|---|---|

| Gonadotropin-releasing hormone (GnRH) | Decreased | Stimulates pituitary to release LH and FSH |

| Luteinizing hormone (LH) | Decreased | Stimulates testosterone production |

| Follicle-stimulating hormone (FSH) | Decreased | Essential for sperm production |

| Endogenous Testosterone | Decreased | Primary male sex hormone |

Hormonal Imbalance Manifestations

The suppression of the HPG axis and the direct androgenic activity of the compound result in observable hormonal imbalances. In male research models, this suppression can lead to testicular atrophy, as the testes become less active in hormone and sperm production. teletest.ca

In female models, the introduction of a potent androgen leads to virilization. This is characterized by the development of male secondary sexual characteristics. Studies on the parent compound, Methandriol, have reported it to be nearly as virilizing as comparable doses of testosterone propionate (B1217596) and methyltestosterone (B1676486) in women.

Cardiovascular System Considerations in Research Models

The cardiovascular system is significantly affected by the administration of AAS. Research has highlighted concerns related to the structure and function of the heart, as well as alterations in blood lipids and coagulation.

Cardiac Remodeling and Hypertrophy

Numerous studies have linked AAS use to pathological cardiac remodeling, most notably left ventricular hypertrophy (LVH). frontiersin.orgnih.govmdpi.com This condition involves an increase in the mass of the left ventricle, which can impair the heart's function. nih.gov The HAARLEM study, a notable investigation into the cardiac effects of AAS, demonstrated that a cycle of supraphysiological androgen doses induced a significant increase in left ventricular mass and a reduction in left ventricular ejection fraction. frontiersin.org

Mechanisms proposed for AAS-induced cardiac hypertrophy include:

Direct action on androgen receptors located on cardiac myocytes. frontiersin.org

Disruption of the Renin-Angiotensin-Aldosterone System (RAAS) , which plays a role in blood pressure regulation and cardiac fibrosis. frontiersin.org

Increased activity of pathways like the mammalian target of rapamycin (mTOR), leading to increased fibrosis. frontiersin.org

Interestingly, some research suggests these changes may be reversible. The HAARLEM study found that after a median recovery time of 8 months following AAS discontinuation, cardiac parameters, including left ventricular mass and ejection fraction, returned to baseline values. frontiersin.org However, other studies have found that some former users still exhibit cardiac hypertrophy compared to non-users, indicating that recovery may be incomplete or unpredictable. frontiersin.orgnih.gov

Lipid Profile Alterations (e.g., LDL, HDL)

A consistent finding in research on AAS is their adverse effect on blood lipid profiles, creating a more atherogenic state. nih.govnih.gov These changes are characterized by a significant decrease in high-density lipoprotein cholesterol (HDL-C), often referred to as "good cholesterol," and an increase in low-density lipoprotein cholesterol (LDL-C), or "bad cholesterol." orthobullets.com

Studies have shown that HDL-C levels can fall considerably, while apolipoprotein A1 (Apo-A1), the main protein component of HDL, also decreases. orthobullets.com Conversely, apolipoprotein B (Apo-B), the primary protein in LDL, tends to increase. orthobullets.com This shift in the lipid profile is considered unfavorable and is a known risk factor for the development of atherosclerosis. sdu.dk Some research indicates that these lipid alterations persist for a period even after AAS are discontinued. orthobullets.com

Table 2: Typical Lipid Profile Alterations in AAS Research Models

| Lipid/Lipoprotein | Observed Change | Cardiovascular Implication |

|---|---|---|

| High-Density Lipoprotein (HDL-C) | Decrease | Reduced reverse cholesterol transport |

| Low-Density Lipoprotein (LDL-C) | Increase | Increased atherogenic potential |

| Apolipoprotein A1 (Apo-A1) | Decrease | Associated with lower HDL levels |

| Apolipoprotein B (Apo-B) | Increase | Associated with higher LDL levels |

| Triglycerides (TG) | Variable/Increase | Contributes to atherogenic dyslipidemia |

Thrombosis Research

Epidemiological studies and case reports have associated AAS abuse with an increased risk of thrombosis (blood clot formation). sdu.dknih.govthieme-connect.com Research into the underlying mechanisms suggests that AAS inflict a procoagulant state. sdu.dknih.gov Studies have found that AAS administration stimulates the synthesis of various coagulation factors, inhibitors, and fibrinolytic proteins. sdu.dkthieme-connect.com

Hepatic Effects in Research Models

Hepatotoxicity is a significant concern with AAS, particularly with compounds that are 17α-alkylated, a structural modification present in Methandriol that enhances oral bioavailability. This chemical alteration is also associated with increased strain on the liver.

Research has identified several forms of drug-induced liver injury (DILI) associated with AAS, including:

Cholestasis : A condition where bile flow from the liver is reduced or blocked.

Peliosis Hepatis : A rare vascular condition characterized by blood-filled cysts in the liver.

To better understand and predict DILI, researchers utilize various in vitro models. Traditional 2D cell cultures are often insufficient for long-term toxicity studies. nih.gov More advanced models are now employed, including 3D cell cultures, spheroids, and microphysiological systems like "organ-on-a-chip" platforms. nih.govnih.gov These sophisticated models allow for the maintenance of hepatocyte function for longer periods, enabling the study of chronic hepatotoxicity and cumulative effects of compounds like this compound. nih.govnih.gov

Cellular and Molecular Responses

Beyond the liver, androgens and their synthetic derivatives can elicit a range of cellular and molecular responses in various tissues. These effects are often mediated through the androgen receptor (AR), a nuclear receptor that, upon binding to its ligand, translocates to the nucleus and modulates the transcription of target genes.

The impact of androgens on cell proliferation is tissue-specific and context-dependent. In tissues expressing the androgen receptor, such as skeletal muscle and bone, androgens can promote cell growth and differentiation. For instance, in vitro studies have demonstrated that androgens can directly stimulate the proliferation of osteoblastic cells, which are responsible for bone formation. nih.gov This mitogenic effect is believed to be mediated through the androgen receptor. nih.gov

Conversely, in certain cancer cell lines, particularly those of the prostate, supraphysiological levels of androgens have been shown to inhibit cell proliferation and induce cell cycle arrest.

Cellular aging, or senescence, is a state of irreversible cell cycle arrest. mdpi.com Telomeres, the protective caps at the ends of chromosomes, shorten with each cell division, and this shortening is a key trigger for replicative senescence. nih.govfrontiersin.org

The relationship between androgens and cellular aging is complex. Some studies suggest that androgens may have a protective role against cellular senescence. For example, androgens have been shown to upregulate the expression of telomerase, the enzyme responsible for maintaining telomere length. mdpi.com This effect could potentially delay the onset of replicative senescence.

However, other research indicates that high levels of androgens can induce a state of cellular senescence in certain cell types, such as prostate cancer cells. This androgen-induced senescence appears to be a tumor-suppressive mechanism.

The Insulin-like Growth Factor (IGF) signaling pathway plays a crucial role in cell growth, proliferation, and differentiation. The bioavailability and activity of IGFs are modulated by a family of six IGF-binding proteins (IGFBPs).

Androgens have been shown to influence the circulating levels of several IGFBPs. In human foreskin fibroblasts, testosterone has been found to increase the production of IGFBP-3. nih.gov The interaction between androgens and the IGF system is thought to be important for mediating the anabolic effects of these hormones. The combination of testosterone and IGF-I has been shown to have a synergistic effect on total protein synthesis in fibroblast cultures. nih.gov

The following table summarizes the observed effects of testosterone on IGFBP levels in human foreskin fibroblast cultures. nih.gov

| IGF Binding Protein | Effect of Testosterone |

| IGFBP-3 | Increased abundance |

| IGFBP-4 | No significant change |

| IGFBP-5 | No significant change |

Investigational Therapeutic Applications and Clinical Research Data

Research into Muscle Wasting Conditions

While anabolic-androgenic steroids (AAS) as a class have been investigated for their potential to counteract muscle wasting, specific research on methandriol (B1676360) diacetate in this area is not available in peer-reviewed scientific literature. nih.gov General research into anabolic agents provides a theoretical basis for how such compounds might influence muscle mass, but this does not substitute for specific data on methandriol diacetate.

Cachexia Models

Cachexia is a complex metabolic syndrome characterized by severe muscle and fat loss. While various anabolic agents have been studied in animal models of cancer- and disease-related cachexia, there is no specific published research that evaluates the efficacy or mechanisms of this compound in established cachexia models.

Sarcopenia and Age-Related Muscle Loss Research

Sarcopenia, the age-related decline in muscle mass and function, is a significant area of geriatric research. nih.gov The potential for hormonal interventions to mitigate sarcopenia has been a subject of scientific inquiry. However, a thorough review of scientific databases reveals a lack of studies specifically investigating the effects of this compound on sarcopenia or age-related muscle loss.

Bone Health Studies

Androgens are known to play a role in the maintenance of bone mass, and their deficiency is associated with bone loss and an increased risk of fracture. nih.gov While some anabolic steroids have been studied for their effects on bone, specific research pertaining to this compound is largely absent from the scientific literature.

Osteoporosis Research

Osteoporosis is a condition characterized by weakened bones, making them more susceptible to fractures. Although some anabolic steroids have been investigated for their potential to increase bone mineral density, there are no published clinical trials or significant preclinical studies that assess the therapeutic potential of this compound in the context of osteoporosis. osteoporosis.foundationnih.gov

Influence on Bone Density and Strength

Direct evidence from clinical or preclinical studies on the influence of this compound on bone mineral density and bone strength is not available. While the broader class of androgens has been shown to have effects on bone, it is not scientifically sound to extrapolate these findings to this compound without specific research. nih.gov

Endocrine Disorder Management in Research Contexts

As a synthetic steroid, this compound has the potential to interact with the endocrine system. However, its specific applications in the management of endocrine disorders have not been a subject of clinical investigation. Drugs can induce a variety of endocrine abnormalities by altering hormone production, transport, or signaling. nih.gov Given that this compound was never marketed, there is no body of clinical data to assess its potential role or adverse effects in the context of endocrine disorder management. wikipedia.org

Summary of Research Findings

Due to the lack of available data, no interactive data tables can be generated.

Historical or Investigational Use in Breast Cancer Models

Methandriol, the active form of this compound, was investigated for its potential therapeutic role in the palliative treatment of breast cancer. nih.govnih.gov Research conducted in the mid-20th century explored the effects of methylandrostenediol on the clinical course of breast cancer. nih.gov Studies from that era indicated that methandriol was used in the management of breast cancer in women. wikipedia.org However, it was also noted that its virilizing effects were comparable to those of testosterone (B1683101) propionate (B1217596) and methyltestosterone (B1676486) at similar dosages. wikipedia.org

Below is a data table summarizing a historical study on the use of Methylandrostenediol in breast cancer treatment.

| Study Parameter | Finding |

| Compound | Methylandrostenediol |

| Indication | Palliative Treatment of Breast Cancer |

| Reported Effects | Investigated for hormonal therapy in breast cancer. |

| Reference | Journal of the American Medical Association, 1952 nih.gov |

Considerations for Combination Therapies

The potential for synergistic effects is a key consideration in the investigational use of anabolic agents. The efficacy of a therapeutic regimen can often be enhanced by combining compounds that act through complementary mechanisms.

Synergistic Effects with Other Anabolic Agents

The concept of synergy among anabolic agents is based on the premise that combining different steroids can produce a greater effect than the sum of the individual agents. One proposed mechanism for this is the sensitization of androgen receptors, which could enhance the absorption and effectiveness of co-administered steroids. While specific studies on the synergistic effects of this compound with other anabolic agents are not detailed in available literature, the dipropionate ester of methandriol has been noted for its dual anabolic and androgenic effects, which include sensitizing androgen receptors. This property could theoretically enhance the effects of other steroids administered concurrently.

Research into the synergistic effects of AAS often involves evaluating outcomes such as muscle hypertrophy and strength in preclinical models. For instance, studies have explored the combination of nandrolone (B1676933) decanoate (B1226879) with mechanical loading to assess synergistic effects on tendon cells, observing an upregulation of the gap junction protein connexin-43, which enhances calcium signaling. sciencerepository.org

Ethical Frameworks and Methodological Challenges in Research

Informed Consent and Participant Autonomy in Steroid Research

Informed consent is a cornerstone of ethical research, ensuring that participants have the autonomy to make voluntary and informed decisions about their involvement. sportsci.orgabertay.ac.uk In the context of research on Methandriol (B1676360) diacetate, this process is particularly complex.

Key Components of Informed Consent in Steroid Research

| Component | Description | Importance in Methandriol Diacetate Research |

| Full Disclosure | Participants must be fully informed about the research purpose, procedures, potential risks, and benefits. sportsci.org | Researchers must clearly articulate the known and potential physiological and psychological effects of this compound, distinguishing between established findings and areas of uncertainty. |

| Voluntariness | Participation must be entirely voluntary, free from coercion or undue influence. advarra.comcrenc.org | The desire for performance enhancement or physical improvement can be a powerful motivator, potentially bordering on a form of internal pressure that researchers must be careful not to exploit. researchgate.net |

| Comprehension | Information must be presented in a manner that is understandable to the potential participant. walshmedicalmedia.comnih.gov | Scientific and medical terminology related to this compound's mechanisms of action and potential side effects must be explained in plain language. sportsci.org |

| Right to Withdraw | Participants must understand they can withdraw from the study at any time without penalty. sportsci.orgabertay.ac.uk | This is crucial in long-term studies observing the effects of this compound, as participants may experience adverse effects or change their minds. |

Assessing a potential participant's capacity to consent is a critical step. Capacity involves the ability to understand the nature of the research and the consequences of participating. ualberta.ca In research involving a substance like this compound, a participant's strong desire for physical enhancement could potentially cloud their judgment regarding the risks involved. researchgate.net

Researchers must determine if a participant can weigh the risks and benefits rationally. This is particularly challenging in populations that may already be engaged in high-risk behaviors. nih.gov The capacity to consent is not static and can fluctuate, requiring ongoing assessment throughout a study. ualberta.ca For example, a participant's capacity might be questioned if they are willing to accept risks that are clearly disproportionate to any potential benefit.

Vulnerable populations in the context of AAS research may include athletes facing intense pressure to perform, young people influenced by body image ideals, or individuals with a history of substance misuse. upenn.edulongdom.org Undue influence occurs when an offered reward, such as excessive payment or access to the substance itself, improperly entices individuals to participate against their better judgment. advarra.comcrenc.orgama-assn.org

An offer that is "too good to refuse" can compromise the voluntariness of consent. upenn.edu For instance, offering significant financial compensation to economically disadvantaged individuals to participate in a this compound study could be considered undue inducement, as it may lead them to overlook substantial risks. crenc.org Ethical guidelines require that compensation should cover expenses and time, not serve as an enticement to take on significant risk. ama-assn.org

Confidentiality, Data Privacy, and Legal Implications

Given that the non-medical use of anabolic steroids is illegal in many jurisdictions, ensuring confidentiality is paramount. mayoclinic.orgwikipedia.org A breach of confidentiality could have severe legal and social consequences for participants. nih.gov

Researchers must implement stringent data protection measures. bu.eduusc.edu This includes separating identifiable information from research data and using coding systems to maintain anonymity. bu.eduyoutube.com Electronic data should be protected with passwords and encryption, while physical records must be securely stored. usc.edu

Research on this compound may involve the collection of biological samples, such as blood, urine, or tissue. These samples contain sensitive genetic information, adding another layer of ethical complexity. nrecoffice.ienih.gov

Protocols for Handling Biological Samples

| Protocol | Description |

| Explicit Consent | Participants must give explicit consent for the collection, storage, and future use of their biological samples. So-called "blanket consent" for unspecified future research is often not considered legally or ethically sufficient. nrecoffice.ie |

| Data Security | Samples and associated data must be stored securely, with access limited to authorized personnel. cancer.gov |

| Right to Withdraw | Participants should be informed of their right to have their samples and associated data withdrawn from the research database. nrecoffice.ie |

| Commercial Use | Any potential for commercial use of products developed from biological materials must be disclosed to the participant during the consent process. nih.gov |

The long-term storage and potential for future, unspecified research with these samples require clear governance and oversight to protect the rights of the original donors. cancer.govgeorgetown.edu

Risk-Benefit Assessment in Research Design

Any research involving human subjects requires a thorough assessment of potential risks and benefits. hhs.gov The principle of beneficence requires that research is designed to maximize potential benefits, while the principle of non-maleficence ("do no harm") demands the minimization of risks. researchgate.netidosr.org

In research on a compound like this compound, potential risks could include cardiovascular, hepatic, and endocrine side effects. nih.govfrontiersin.orgclevelandclinic.org The potential benefits are primarily the advancement of scientific knowledge, which may not directly benefit the individual participant. asep.org

Institutional Review Boards (IRBs) play a crucial role in evaluating the risk-benefit ratio of proposed studies. nih.gov Researchers have an ethical obligation to design studies that minimize harm. hhs.gov

Strategies for Risk Minimization in this compound Research

| Strategy | Implementation |

| Participant Screening | Thoroughly screen potential participants for pre-existing medical conditions (e.g., cardiovascular or liver disease) that could be exacerbated by this compound. nsw.gov.au |

| Health Monitoring | Implement regular and comprehensive health monitoring throughout the study, including blood tests to check liver enzymes, lipid profiles, and hormone levels. nsw.gov.aunih.gov |

| Dose Selection | Use the lowest possible dose of this compound needed to achieve the research objectives. |

| Harm Reduction Education | Provide participants with information on harm reduction strategies related to AAS use. trialscreen.org |

| Clear Stopping Rules | Establish clear criteria for when a participant should be withdrawn from the study due to adverse health effects. |

By implementing these strategies, researchers can strive to uphold their ethical obligations while conducting valuable scientific inquiry into the effects of compounds like this compound.

Compound Names Mentioned:

this compound

No Verifiable Research Data Available for this compound within the Specified Ethical and Methodological Framework

Despite a comprehensive search of scholarly articles, clinical trial databases, and scientific literature, no specific information was found regarding the chemical compound “this compound” within the detailed ethical and methodological framework requested. The compound, an ester of methandriol, appears to have limited to no presence in documented clinical research, particularly concerning the ethical justifications for its inclusion in clinical trials, the reporting of study results, or discussions around research integrity and conflicts of interest.

The requested article structure, focusing on "" and "Research Integrity and Transparency," could not be populated with scientifically accurate and verifiable information specific to this compound. General principles of ethics in clinical research, while readily available, would not adhere to the strict instructions to focus solely on this particular compound.

Searches for "this compound" in combination with terms such as "clinical trials," "ethics," "research integrity," "reporting of findings," and "conflicts of interest" did not yield any relevant results. The available information on Methandriol and its esters is primarily limited to its chemical properties and historical context, with one source noting that this compound was never marketed. This lack of data prevents a thorough and informative discussion on the specific topics outlined in the user's request.

Therefore, it is not possible to generate the requested English article focusing solely on the chemical compound “this compound” according to the provided structure and content inclusions. The absence of research data for this specific compound within the public domain makes an analysis of its associated ethical frameworks and research transparency practices unfeasible.

Future Directions in Methandriol Diacetate Research

Elucidation of Novel Molecular Pathways

While Methandriol (B1676360) Diacetate is understood to act as a prodrug of Methandriol, which functions as an androgen receptor agonist, the full spectrum of its molecular interactions remains largely uncharacterized. wikipedia.orgsmolecule.com Future research must delve deeper than classical androgenic pathways. Investigations should aim to identify whether Methandriol Diacetate or its metabolites interact with other steroid hormone receptors or signaling cascades. Understanding its potential for cross-reactivity with other pathways is crucial for building a comprehensive molecular profile. The exploration of non-genomic actions, which are rapid cellular effects not mediated by gene transcription, represents another vital area of inquiry.

Development of Advanced Analytical Techniques

The ability to accurately detect and quantify this compound and its metabolites in biological samples is fundamental for both research and regulatory purposes. While standard methods for anabolic steroid detection exist, future work should focus on developing more sensitive and specific assays tailored to this compound. rsc.org

Current and emerging analytical methods that could be optimized for this compound include:

Gas Chromatography-Mass Spectrometry (GC-MS) : A standard technique used for androgenic hormone analysis. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity and is suitable for analyzing steroid hormones after hydrolysis and extraction. rsc.org

High-Performance Liquid Chromatography (HPLC) : Has been successfully used for the simultaneous separation and determination of multiple anabolic steroids in plasma. nih.gov

High-Resolution Mass Spectrometry (HRMS) : Techniques like Time-of-Flight (ToF-MS) and Orbitrap MS provide the capability to screen for a wide range of compounds and identify unknown metabolites. rsc.org

Immunoassays and Immunosensors : The development of specific antibodies could lead to rapid and cost-effective screening tools, such as Enzyme-Linked Immunosorbent Assays (ELISAs) or electrochemical immunosensors. rsc.orgmdpi.com

Table 1: Comparison of Potential Analytical Techniques for this compound

| Technique | Primary Application | Key Advantage | Reported Use for Similar Compounds |

|---|---|---|---|

| GC-MS | Quantification and confirmation | Established methodology for steroids | Used for Methandriol analysis rsc.org |

| LC-MS/MS | High-sensitivity quantification | Excellent for complex biological matrices | Confirmation of various steroid residues rsc.org |

| HPLC | Separation and quantification | Rapid and accurate for plasma samples | Simultaneous analysis of 10 anabolic steroids nih.gov |

| ToF-MS | Screening and identification of unknowns | Full-scan capability for detecting many analytes | Emerging technique for hormone analysis rsc.org |

| Immunosensors | Rapid screening | Potential for rapid, label-free analysis | Developed for other anabolic-androgenic steroids mdpi.com |

Exploration of Specific Therapeutic Niche Areas

Given that the parent compound, Methandriol, has been used in the treatment of breast cancer, a primary area for future investigation is the potential of this compound in oncology. wikipedia.org Research should focus on its efficacy in hormone-sensitive cancers and its mechanism of action in tumor microenvironments. Additionally, drawing parallels from other anabolic-androgenic steroids, its potential role in combating muscle-wasting diseases (cachexia) associated with chronic illnesses like cancer or AIDS presents another therapeutic avenue worth exploring. smolecule.com Studies would need to assess its anabolic activity in skeletal muscle and its potential to improve physical function and quality of life in these patient populations.

Longitudinal Studies on Biological Effects

A significant void in the current knowledge base is the absence of long-term data on the biological effects of this compound. Because the compound was never commercially marketed, no longitudinal studies have been conducted. wikipedia.org Future research must prioritize long-term in vivo studies to systematically evaluate its cumulative effects on various physiological systems. Key areas of focus should include the endocrine system, cardiovascular health, and hepatic function to build a comprehensive understanding of its extended biological impact.

Integration of Omics Technologies in Mechanistic Studies

To achieve a holistic understanding of this compound's mechanism of action, the integration of "omics" technologies is essential. nih.gov These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound. Applying these technologies can help bridge research gaps by providing biology-based estimates of individual risk and response. nih.gov

Table 2: Application of Omics Technologies in this compound Research

| Omics Field | Research Focus | Potential Insights |

|---|---|---|

| Genomics | Identifying genetic predispositions to specific responses or effects. | Understanding inter-individual variability in response to the compound. nih.gov |

| Transcriptomics | Analyzing changes in gene expression in target tissues (e.g., muscle, liver). | Revealing the genetic pathways and networks modulated by this compound. nih.gov |

| Proteomics | Quantifying alterations in protein expression and post-translational modifications. | Identifying the specific proteins and signaling pathways directly affected by the compound. nih.gov |

| Metabolomics | Profiling changes in endogenous metabolites in biofluids (e.g., urine, plasma). | Mapping the metabolic fingerprint of the compound's activity and identifying biomarkers of exposure. nih.gov |

By employing these advanced technologies, researchers can move beyond a single-target view and construct a comprehensive model of the biological activity of this compound, paving the way for a more complete scientific understanding.

Q & A

Q. What are the standard methods for synthesizing Methandriol diacetate in laboratory settings?

this compound is typically synthesized via acetylation of methandriol (17α-methylandrost-5-ene-3β,17β-diol) using acetic anhydride or acetyl chloride under controlled conditions. Key steps include:

- Purification via recrystallization from ethanol to achieve the reported melting point of 145–146°C .

- Optical rotation verification ([α] = -59° in ethanol) to confirm stereochemical integrity .

- Characterization using nuclear magnetic resonance (NMR) to validate the diacetate esterification at the 3β and 17β positions .

Q. How can researchers characterize the purity and structural integrity of this compound?

A multi-modal analytical approach is recommended:

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 240–260 nm) to assess purity .

- Spectroscopy : Employ H-NMR and C-NMR to confirm the acetyl group signals (δ ~2.0 ppm for CH, 170–175 ppm for carbonyl carbons) .

- Thermal analysis : Measure melting point (145–146°C) and decomposition temperature (>150°C) to evaluate stability .

Q. What safety protocols should be followed when handling this compound?

While specific hazard data for this compound is limited, general protocols for handling crystalline steroids include:

- Use of nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Local exhaust ventilation to minimize inhalation of airborne particles .

- Avoidance of strong acids or oxidizers during experiments, as acetates may hydrolyze or degrade .

Advanced Research Questions

Q. How can discrepancies in the reported anabolic activity of this compound across different in vivo models be systematically analyzed?

To address contradictions:

- Conduct dose-response studies in parallel animal models (e.g., rodents vs. primates) to isolate species-specific metabolic differences .

- Quantify metabolites using LC-MS to determine if activity variations correlate with ester hydrolysis rates or tissue-specific distribution .

- Apply meta-analysis frameworks (e.g., PRISMA guidelines) to compare historical data while accounting for variables like administration route and formulation .

Q. What methodological considerations are critical when validating HPLC methods for quantifying this compound in biological matrices?

Key validation parameters include:

- Specificity : Test for interference from biological matrix components (e.g., plasma proteins) using spiked blank samples .

- Linearity : Ensure a calibration range of 0.1–50 µg/mL with R > 0.99 .

- Recovery : Compare extraction efficiency between liquid-liquid (ethyl acetate) and solid-phase extraction methods .

- Stability : Assess analyte integrity under freeze-thaw cycles and long-term storage (-80°C) .

Q. How does the stability of this compound under varying pH and temperature conditions impact experimental design in pharmacokinetic studies?

- pH stability : Perform forced degradation studies (e.g., 0.1M HCl/NaOH at 37°C for 24 hours) to identify hydrolysis products. Use LC-MS to track ester bond cleavage .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C) and inform storage conditions .

- Solvent compatibility : Pre-test solubility in common vehicles (e.g., PEG 400, DMSO) to avoid precipitation in in vivo dosing solutions .

Methodological Frameworks for Addressing Research Challenges

Q. How can researchers design experiments to resolve conflicting data on this compound’s receptor binding affinity?

- Use radioligand binding assays with H-labeled testosterone as a competitor to measure affinity for androgen receptors .

- Compare results across cell lines (e.g., HEK293 vs. LNCaP) to assess tissue-specific receptor interactions .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and avoid redundancy .

Q. What strategies are effective for optimizing the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Parallel synthesis : Systematically vary ester groups (e.g., propionate, enanthate) and monitor effects on solubility and half-life .

- Computational modeling : Use molecular docking simulations to predict interactions with steroid-binding globulins .

- Green chemistry principles : Replace traditional acetylating agents with biocatalysts (e.g., lipases) to improve reaction sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.